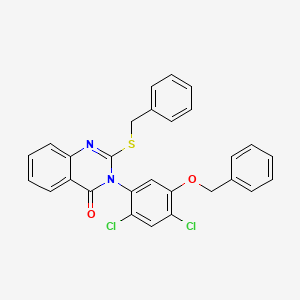

2-Benzylsulfanyl-3-(2,4-dichloro-5-phenylmethoxyphenyl)quinazolin-4-one

Description

2-Benzylsulfanyl-3-(2,4-dichloro-5-phenylmethoxyphenyl)quinazolin-4-one is a quinazolinone derivative characterized by a benzylsulfanyl substituent at position 2 and a 2,4-dichloro-5-phenylmethoxyphenyl group at position 3 of the quinazolinone core. The presence of electron-withdrawing chlorine atoms and the bulky phenylmethoxy group in this compound suggests unique electronic and steric properties, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

2-benzylsulfanyl-3-(2,4-dichloro-5-phenylmethoxyphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20Cl2N2O2S/c29-22-15-23(30)26(34-17-19-9-3-1-4-10-19)16-25(22)32-27(33)21-13-7-8-14-24(21)31-28(32)35-18-20-11-5-2-6-12-20/h1-16H,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLVYSWFAQKOSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N3C(=O)C4=CC=CC=C4N=C3SCC5=CC=CC=C5)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanyl-3-(2,4-dichloro-5-phenylmethoxyphenyl)quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazolinone core with benzylthiol, often in the presence of a base such as sodium hydride or potassium carbonate.

Attachment of the Dichlorophenylmethoxy Group: This can be accomplished through an etherification reaction, where the phenolic hydroxyl group of the quinazolinone intermediate reacts with 2,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-3-(2,4-dichloro-5-phenylmethoxyphenyl)quinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazolinone using reducing agents such as lithium aluminum hydride.

Substitution: The dichlorophenylmethoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, potassium carbonate, sodium hydride.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-3-(2,4-dichloro-5-phenylmethoxyphenyl)quinazolin-4-one is not fully understood but is believed to involve the inhibition of specific enzymes or receptors. The compound may interact with molecular targets such as kinases, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This can result in the induction of apoptosis in cancer cells or the inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The compound’s structural analogs include derivatives such as 3-(4-methoxyphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one and 2-(4-chlorophenyl)-3-[4-(2-methoxy-4-prop-1-enylphenoxy)butyl]quinazolin-4-one . Key differences lie in the substituents:

The 2,4-dichloro-5-phenylmethoxyphenyl group in the target compound introduces significant steric hindrance and electron-withdrawing effects compared to simpler substituents like methoxy or alkyl chains. This may reduce solubility but enhance binding affinity to hydrophobic enzyme pockets .

Implications for QSAR and Molecular Modeling

The compound’s van der Waals volume and electronic descriptors (e.g., dipole moment, HOMO-LUMO gap) likely differ from analogs due to its complex substituents. For example:

- The 2,4-dichloro substitution may lower electron density at the quinazolinone core, altering reactivity in nucleophilic or electrophilic environments .

Such features align with QSAR principles, where small structural changes significantly impact physicochemical and biological properties .

Biological Activity

2-Benzylsulfanyl-3-(2,4-dichloro-5-phenylmethoxyphenyl)quinazolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C28H20Cl2N2O2S. It features a quinazoline core structure which is known for various biological activities, including anti-cancer and anti-inflammatory properties. The presence of the benzylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability.

Antidiabetic Activity

Recent studies have identified derivatives of quinazoline compounds as potent α-glucosidase inhibitors, which are crucial in managing diabetes by delaying carbohydrate absorption. For instance, similar compounds demonstrated IC50 values significantly lower than the standard drug acarbose, indicating strong inhibitory activity. The compound this compound is hypothesized to exhibit similar effects due to structural similarities with known inhibitors .

Anticancer Potential

Quinazoline derivatives have been extensively studied for their anticancer properties. They are known to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has shown promise in preliminary studies targeting specific cancer pathways, although detailed quantitative data remains limited.

The proposed mechanism for the biological activity of this compound involves interaction with enzyme targets relevant to glucose metabolism and cancer proliferation pathways. Molecular docking studies suggest that this compound can effectively bind to the active sites of α-glucosidase and other enzymes involved in metabolic processes .

In Vitro Studies

In vitro studies have demonstrated that similar quinazoline derivatives exhibit significant inhibition of α-glucosidase with IC50 values ranging from 49.40 to 83.20 μM . These findings suggest that this compound may possess comparable efficacy.

Comparative Analysis Table

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Acarbose | 143.54 | Standard Inhibitor |

| Compound 1 | 69.20 | α-glucosidase Inhibitor |

| Compound 2 | 59.60 | α-glucosidase Inhibitor |

| Compound 3 | 49.40 | α-glucosidase Inhibitor |

| This compound | TBD | TBD |

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. This includes:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.

- Clinical Trials : Assessing safety and efficacy in human subjects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Benzylsulfanyl-3-(2,4-dichloro-5-phenylmethoxyphenyl)quinazolin-4-one, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include refluxing in polar aprotic solvents (e.g., ethanol or methanol) at 70–90°C for 4–6 hours, with stoichiometric control of intermediates like benzylthiol and dichlorophenyl precursors. Monitoring via TLC or HPLC ensures intermediate purity . Temperature gradients and inert atmospheres (N₂/Ar) prevent oxidation of sulfur-containing moieties .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation relies on a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to assign protons and carbons, particularly distinguishing sulfanyl (-S-) and quinazolinone carbonyl groups.

- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement. For example, bond angles and torsional strain in the dichlorophenyl group can be resolved with an R-factor < 0.05 .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine atoms .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF for biological assays. Stability tests under varying pH (4–9) and temperatures (4–37°C) show degradation <5% over 72 hours in dark conditions. Light exposure accelerates decomposition, necessitating amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from conformational flexibility or crystal packing effects. Strategies include:

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data to identify torsional mismatches.

- Solid-state NMR : Validate dynamic interactions in the crystal lattice (e.g., π-π stacking of phenyl groups) .

- Dynamic HPLC : Assess rotamer populations in solution that may differ from static crystal structures .

Q. What strategies are effective in designing analogs to improve bioactivity while maintaining the quinazolinone core?

- Methodological Answer : Focus on substituent effects:

- Electron-withdrawing groups (e.g., -Cl) : Enhance electrophilicity at C4 of the quinazolinone, improving target binding (e.g., kinase inhibition).

- Sulfanyl modifications : Replace benzyl with heteroaromatic thioethers (e.g., pyridyl) to modulate lipophilicity (logP) and bioavailability.

- QSAR modeling : Use CoMFA or molecular docking (AutoDock Vina) to predict binding affinities against targets like EGFR or PARP .

Q. How can synthetic yields be optimized for large-scale production of derivatives without compromising purity?

- Methodological Answer :

- Catalyst screening : Pd/C or Ni catalysts for Suzuki couplings to attach aryl groups at the 3-position.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) with comparable yields (~85%) .

- Flow chemistry : Continuous processing minimizes intermediate degradation and improves reproducibility .

Q. What advanced techniques are recommended for troubleshooting crystallization failures in X-ray studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.